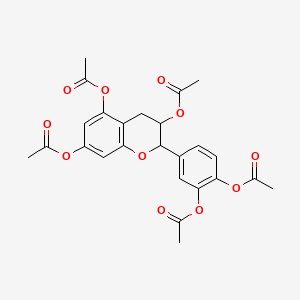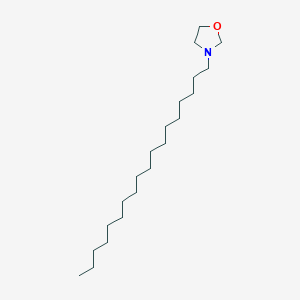
Nantradol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nantradol hydrochloride is a potent synthetic cannabinoid analog known for its powerful analgesic properties. It has been extensively studied for its potential therapeutic applications, particularly in pain management. Unlike traditional opioids, nantradol hydrochloride offers a unique mechanism of action, making it a subject of interest in both pharmacological research and clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nantradol hydrochloride involves multiple steps, starting from the basic phenanthridinone structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the phenanthridinone core.
Methylation: Addition of a methyl group to enhance the compound’s stability and bioavailability.
Acetylation: Formation of an acetate ester to improve the compound’s solubility and pharmacokinetic properties.
Industrial Production Methods: Industrial production of nantradol hydrochloride typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often employing advanced chromatographic methods for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Nantradol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of nantradol hydrochloride, each with distinct pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Nantradol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on cannabinoid activity.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential analgesic for chronic pain management, with studies indicating its efficacy in reducing pain without the severe side effects associated with opioids.
Industry: Utilized in the development of new synthetic cannabinoids for therapeutic use.
Mechanism of Action
Nantradol hydrochloride exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The compound’s unique structure allows it to activate these receptors more effectively than other cannabinoids, resulting in potent analgesic properties .
Comparison with Similar Compounds
Levonantradol: Another synthetic cannabinoid with similar analgesic properties but different pharmacokinetic profiles.
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used for its antiemetic and analgesic effects.
Nabilone: A synthetic cannabinoid used to treat nausea and vomiting caused by chemotherapy.
Uniqueness: Nantradol hydrochloride stands out due to its higher potency and unique mechanism of action. Unlike other cannabinoids, it exhibits minimal tolerance development, making it a promising candidate for long-term pain management .
Properties
Molecular Formula |
C27H36ClNO4 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H |
InChI Key |
NSOGAHPJIFTUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)


![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)

![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)


![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)


